molecular formula C32H27ClN4O2 B1669424 Conivaptan hydrochloride CAS No. 168626-94-6

Conivaptan hydrochloride

Cat. No.: B1669424
CAS No.: 168626-94-6
M. Wt: 535.0 g/mol
InChI Key: BTYHAFSDANBVMJ-UHFFFAOYSA-N
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Description

Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin. It is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood, often caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH). This compound inhibits both V1a and V2 vasopressin receptors, making it effective in increasing serum sodium levels .

Mechanism of Action

Target of Action

Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin . It primarily targets both isotypes of the vasopressin receptor, V1a and V2 . These receptors play a crucial role in the regulation of water and electrolyte balance .

Mode of Action

This compound functions by antagonizing V2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts . The antidiuretic action of vasopressin is mediated through activation of the V2 receptor, which functions to regulate water and electrolyte balance at the level of the collecting ducts in the kidney .

Biochemical Pathways

The level of vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water .

Pharmacokinetics

The pharmacokinetics of this compound involves hepatic metabolism via the CYP3A4 enzyme to four minimally-active metabolites . The drug is excreted in feces (~83%) and urine (12%) . The elimination half-life of this compound ranges from 5.3 to 8.1 hours .

Result of Action

The predominant pharmacodynamic effect of this compound in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Action Environment

The action of this compound is influenced by the patient’s health status and the presence of other medical conditions. For instance, it is used in the hospital setting for the treatment of euvolemic and hypervolemic hyponatremia . These conditions occur when the sodium level in the blood falls significantly below normal, often associated with congestive heart failure, liver disease, and kidney failure .

Biochemical Analysis

Biochemical Properties

Conivaptan hydrochloride is an arginine vasopressin (AVP) receptor antagonist with affinity for human V1A and V2 receptors in the nanomolar range in vitro . It interacts with these receptors, which are crucial for water and electrolyte regulation and balance . The V2 receptors maintain plasma osmolality and are coupled to aquaporin channels in the collecting ducts of kidneys where they regulate AVP levels .

Cellular Effects

This compound functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not mentioned in the search results, it is known that the typical pharmacodynamic effects of the drug include an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Dosage Effects in Animal Models

Studies in animal models of hyponatremia showed that this compound prevented the occurrence of hyponatremia-related physical signs in rats with the syndrome of inappropriate antidiuretic hormone secretion .

Metabolic Pathways

CYP3A4 is the sole cytochrome P450 isozyme responsible for the metabolism of this compound . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan, respectively .

Transport and Distribution

This compound is extensively bound to human plasma proteins, being 99% bound over the concentration range of approximately 10 to 1000 ng/mL .

Subcellular Localization

It is known that the drug functions by antagonizing V2 receptors in the renal collecting ducts , suggesting that its effects are localized to these structures within the cells of the kidneys.

Preparation Methods

The synthesis of conivaptan hydrochloride involves several steps, starting with aniline as the raw material. The process includes amidation and other chemical reactions to form the final compound. Industrial production methods focus on optimizing these reactions to ensure high yield and purity .

Chemical Reactions Analysis

Conivaptan hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Conivaptan hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of vasopressin receptors.

    Biology: Helps in understanding the role of vasopressin in water and electrolyte balance.

    Medicine: Primarily used to treat hyponatremia in hospitalized patients. It is also being studied for its potential use in treating heart failure and other conditions associated with fluid retention.

    Industry: Used in the development of new drugs targeting vasopressin receptors .

Comparison with Similar Compounds

Conivaptan hydrochloride is unique in its dual inhibition of V1a and V2 vasopressin receptors. Similar compounds include:

Properties

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYHAFSDANBVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168585
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-94-6
Record name Conivaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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